molecular formula C13H12N2O B021187 4'-Aminobenzanilide CAS No. 17625-83-1

4'-Aminobenzanilide

Cat. No.: B021187
CAS No.: 17625-83-1
M. Wt: 212.25 g/mol
InChI Key: GTTFJYUWPUKXJH-UHFFFAOYSA-N
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Description

4’-Aminobenzanilide, also known as N-(4-aminophenyl)benzamide, is an organic compound with the molecular formula C13H12N2O. It is a pale cream to gray powder that is soluble in dimethyl sulfoxide and methanol. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .

Mode of Action

It is known to have anticonvulsant properties , suggesting it may interact with neuronal targets, but the exact mechanism remains unclear.

Pharmacokinetics

It is known to be soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

It is known to have anticonvulsant properties , suggesting it may have effects on neuronal activity, but the exact cellular and molecular changes induced by this compound remain unclear.

Action Environment

It is recommended to store the compound in a cool, dry place in a well-sealed container, away from oxidizing agents , indicating that exposure to moisture, heat, and certain chemical substances may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

4’-Aminobenzanilide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, 4’-Aminobenzanilide has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 4’-Aminobenzanilide to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 4’-Aminobenzanilide on various types of cells and cellular processes are diverse. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Aminobenzanilide can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 4’-Aminobenzanilide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 4’-Aminobenzanilide binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. This compound can inhibit the activity of enzymes such as cytochrome P450, resulting in altered metabolic pathways and reduced production of certain metabolites. Additionally, 4’-Aminobenzanilide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminobenzanilide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 4’-Aminobenzanilide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 4’-Aminobenzanilide can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 4’-Aminobenzanilide vary with different dosages in animal models. At low doses, 4’-Aminobenzanilide may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4’-Aminobenzanilide can result in toxic or adverse effects, including liver and kidney damage, oxidative stress, and apoptosis .

Metabolic Pathways

4’-Aminobenzanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels. The involvement of 4’-Aminobenzanilide in these pathways can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 4’-Aminobenzanilide within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 4’-Aminobenzanilide can be transported to different cellular compartments, where it exerts its effects. The localization and accumulation of 4’-Aminobenzanilide can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 4’-Aminobenzanilide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4’-Aminobenzanilide may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of 4’-Aminobenzanilide can also influence its interactions with enzymes and proteins, as well as its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Aminobenzanilide can be synthesized through the reaction of 4-nitrobenzanilide with reducing agents such as iron powder and hydrochloric acid. The reaction involves the reduction of the nitro group to an amino group under acidic conditions. The general reaction scheme is as follows:

4-nitrobenzanilide+Fe+HCl4’-Aminobenzanilide+FeCl3+H2O\text{4-nitrobenzanilide} + \text{Fe} + \text{HCl} \rightarrow \text{4'-Aminobenzanilide} + \text{FeCl}_3 + \text{H}_2\text{O} 4-nitrobenzanilide+Fe+HCl→4’-Aminobenzanilide+FeCl3​+H2​O

Industrial Production Methods

In industrial settings, the synthesis of 4’-Aminobenzanilide often involves the catalytic hydrogenation of 4-nitrobenzanilide using palladium on carbon as a catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Aminobenzanilide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more complex amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzanilide and nitrosobenzanilide.

    Reduction: Complex amines and aniline derivatives.

    Substitution: Various substituted benzanilides and sulfonamides.

Scientific Research Applications

4’-Aminobenzanilide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential anticonvulsant properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobenzonitrile
  • 2-Aminobenzonitrile
  • 3-Aminobenzonitrile

Comparison

4’-Aminobenzanilide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds like 4-Aminobenzonitrile, it has a benzamide group that enhances its reactivity and versatility in synthetic applications .

Properties

IUPAC Name

N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFJYUWPUKXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066228
Record name Benzamide, N-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17625-83-1
Record name N-(4-Aminophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17625-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(4-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017625831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-aminophenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, N-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-aminobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.805
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Synthesis routes and methods

Procedure details

Benzoyl chloride (10.7 ml, 92.5 mmol) was added to a stirred solution of 1,4-phenylenediamine (10.0 g, 92.5 mmol) and triethylamine (14.2 ml, 102 mmol) in dichloromethane (250 ml) at 0° C. The reaction was allowed to warm to ambient temperature over 3 hours, the solid was filtered off and water (100 ml) was added to the filtrate, causing precipitation of a second solid. Collection of this solid by suction filtration and drying in vacuo yielded N-benzoyl 4-aminoaniline (5.55 g, 28% yield) as a white solid:
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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